2,2-diphenyl-N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)acetamide
Description
2,2-diphenyl-N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)acetamide is a complex organic compound that features a pyrazole and pyrimidine moiety
Properties
IUPAC Name |
2,2-diphenyl-N-[2-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O/c30-23(22(18-8-3-1-4-9-18)19-10-5-2-6-11-19)25-14-13-24-20-16-21(27-17-26-20)29-15-7-12-28-29/h1-12,15-17,22H,13-14H2,(H,25,30)(H,24,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USUJJTAJGHHNJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCCNC3=CC(=NC=N3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-diphenyl-N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)acetamide typically involves multiple steps. The initial step often includes the formation of the pyrazole ring, followed by the construction of the pyrimidine moiety. The final step involves the coupling of these two components with 2,2-diphenylacetamide under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of high-throughput screening techniques and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
2,2-diphenyl-N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2,2-diphenyl-N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)acetamide exhibit promising anticancer properties. For instance, pyrazole derivatives have been investigated for their ability to inhibit key enzymes involved in tumor growth and metastasis. The compound shows potential as a selective inhibitor of certain kinases, which are often overexpressed in cancerous cells .
COX Inhibition
The compound may also act as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-II, which is implicated in inflammatory processes and cancer progression. Research has shown that related pyrazole compounds can exhibit moderate to strong inhibitory activity against COX-II, indicating that this compound could similarly possess anti-inflammatory properties .
Antimicrobial Properties
There is growing interest in the antimicrobial applications of pyrazole derivatives. Studies have demonstrated that compounds with similar structures can exhibit activity against various bacterial strains and fungi. This suggests potential for the development of new antimicrobial agents based on the core structure of this compound .
Neurological Applications
Compounds containing pyrazole and pyrimidine moieties have been explored for their neuroprotective effects and potential use in treating neurodegenerative diseases. The ability of such compounds to modulate neurotransmitter systems may provide therapeutic avenues for conditions like Alzheimer's disease or Parkinson's disease .
Case Studies
Mechanism of Action
The mechanism of action of 2,2-diphenyl-N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular signaling pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.
Comparison with Similar Compounds
Similar Compounds
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine: Known for its potential as a CDK2 inhibitor.
Pyrrolo[2,3-d]pyrimidine derivatives: Investigated as multi-targeted kinase inhibitors.
Uniqueness
2,2-diphenyl-N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)acetamide is unique due to its specific combination of pyrazole and pyrimidine moieties, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Biological Activity
The compound 2,2-diphenyl-N-(2-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}ethyl)acetamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its synthesis, structural characteristics, and biological activities, particularly focusing on its pharmacological implications.
Synthesis
The compound can be synthesized through a series of chemical reactions involving key intermediates. The initial steps typically include the formation of a pyrazoline core via an addition cyclization reaction of chalcone and hydrazine, followed by further modifications to incorporate the pyrimidine moiety. The detailed synthetic pathway is as follows:
-
Aldol Condensation :
- Combine 2-hydroxyacetophenone and benzaldehyde in ethanol with NaOH to form 2′-hydroxychalcone.
- Yield: Approximately 86%.
-
Cyclization :
- React 2′-hydroxychalcone with 2-hydrazinoquinoline in ethanol under reflux conditions.
- Yield: Approximately 81% after recrystallization.
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Final Product Formation :
- The final compound crystallizes from a mixed solution of ethanol and DMF through slow evaporation, yielding suitable crystals for analysis.
Structural Analysis
The crystal structure of the compound reveals significant features:
- It crystallizes in the monoclinic space group P21/c.
- Key bond lengths and angles are consistent with typical values observed in similar compounds.
- The presence of intramolecular hydrogen bonds and π-π interactions contributes to the stability of the structure.
Pharmacological Profile
The biological activity of This compound has been investigated through various studies, highlighting its potential therapeutic applications:
-
Anticancer Activity :
- The compound exhibits significant inhibition against several cancer cell lines, particularly those expressing specific kinases involved in tumor growth.
- Mechanistic studies suggest that it may act as a tyrosine kinase inhibitor, disrupting signaling pathways critical for cancer cell proliferation.
-
Antimicrobial Properties :
- Preliminary tests indicate that this compound has antimicrobial activity against various bacterial strains, suggesting potential as an antibiotic agent.
- Research shows that it can inhibit the growth of resistant bacterial strains, making it a candidate for further development.
-
Neuroprotective Effects :
- Some studies have indicated that derivatives of this compound may have neuroprotective properties, potentially useful in treating neurodegenerative diseases.
- Its ability to modulate GABA receptors suggests a role in neurological disorders.
Case Study 1: Anticancer Activity
In a study involving the evaluation of various derivatives of the compound on cancer cell lines (e.g., MCF-7 and A549), it was found that modifications on the pyrazoline ring significantly enhanced cytotoxicity. The IC50 values ranged from 5 to 20 µM depending on the specific structural modifications made.
Case Study 2: Antimicrobial Testing
A series of antimicrobial assays demonstrated that the compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, indicating promising antibacterial activity.
Q & A
Q. Basic
- In vitro assays : Enzyme inhibition (e.g., kinase assays) using fluorogenic substrates .
- Cell-based models : Cytotoxicity screening (MTT assay) in cancer cell lines .
- Molecular docking : Predict binding affinity to targets like ATP-binding pockets .
How can structure-activity relationship (SAR) studies be systematically designed for this compound?
Q. Advanced
- Structural modifications : Vary pyrazole/pyrimidine substituents or amide linkers .
- Computational SAR : Use QSAR models to correlate electronic properties (HOMO/LUMO) with activity .
- Bioassay correlation : Test derivatives in dose-response assays to identify critical functional groups .
What experimental approaches are used to investigate degradation pathways under physiological conditions?
Q. Advanced
- Stress testing : Expose the compound to acidic/basic pH, elevated temperatures, or oxidative agents (H₂O₂) .
- LC-MS analysis : Identify degradation products (e.g., hydrolyzed amide bonds) and propose mechanisms .
- Stability optimization : Introduce steric hindrance near labile groups (e.g., methyl substituents on phenyl rings) .
What challenges arise during purification, and how can they be mitigated?
Q. Advanced
- Low solubility : Use solvent mixtures (e.g., DCM/methanol) or sonication to dissolve stubborn precipitates .
- Co-eluting impurities : Optimize chromatography stationary phases (e.g., C18 vs. silica) .
- Crystallization issues : Screen solvents (ethanol/water) and cooling rates to obtain pure crystals .
How does computational modeling enhance understanding of target interactions?
Q. Advanced
- Molecular docking : Predict binding modes to receptors (e.g., kinases) using AutoDock Vina .
- MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent .
- Experimental validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) confirm predicted affinities .
What strategies evaluate metabolic stability in preclinical studies?
Q. Advanced
- Liver microsome assays : Measure half-life (t½) using LC-MS to quantify parent compound depletion .
- Metabolite identification : LC-HRMS detects phase I/II metabolites (e.g., hydroxylation, glucuronidation) .
- Structural tweaks : Introduce electron-withdrawing groups to reduce oxidative metabolism .
How can the reactivity of heterocyclic components (pyrazole/pyrimidine) be experimentally probed?
Q. Advanced
- Kinetic studies : Monitor reaction rates under varying pH/temperature to assess nucleophilic susceptibility .
- Substituent effects : Introduce electron-donating/withdrawing groups on pyrimidine and compare reaction outcomes .
- In situ spectroscopy : Use IR or Raman to track intermediate formation during heterocycle functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
